molecular formula C20H19Cl2NO4 B3939631 1-methyl-2-oxo-2-phenylethyl 5-[(3,4-dichlorophenyl)amino]-5-oxopentanoate

1-methyl-2-oxo-2-phenylethyl 5-[(3,4-dichlorophenyl)amino]-5-oxopentanoate

Cat. No. B3939631
M. Wt: 408.3 g/mol
InChI Key: BVAKJYFYDDSBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-oxo-2-phenylethyl 5-[(3,4-dichlorophenyl)amino]-5-oxopentanoate is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as DCP-LA and has been shown to possess a range of biochemical and physiological effects. DCP-LA is synthesized through a complex process involving several chemical reactions.

Mechanism of Action

The mechanism of action of DCP-LA is not fully understood. However, it has been shown to modulate several signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway. DCP-LA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
DCP-LA has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). DCP-LA has also been shown to inhibit the activation of microglia, a type of immune cell in the brain that plays a key role in the inflammatory response. Additionally, DCP-LA has been shown to protect neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

DCP-LA has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. DCP-LA has also been shown to possess low toxicity, making it safe for use in in vitro and in vivo experiments. However, DCP-LA has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in in vivo experiments. Additionally, DCP-LA has a short half-life in the body, which can limit its effectiveness in some therapeutic applications.

Future Directions

There are several future directions for research on DCP-LA. One area of research is the development of more efficient synthesis methods for DCP-LA. Another area of research is the investigation of the potential therapeutic applications of DCP-LA in the treatment of various neurological disorders and cancer. Additionally, further research is needed to fully understand the mechanism of action of DCP-LA and its effects on various signaling pathways.

Scientific Research Applications

DCP-LA has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to possess neuroprotective and anti-inflammatory properties, making it a potential candidate for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DCP-LA has also been shown to possess anti-cancer properties, making it a potential candidate for the treatment of various types of cancer.

properties

IUPAC Name

(1-oxo-1-phenylpropan-2-yl) 5-(3,4-dichloroanilino)-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2NO4/c1-13(20(26)14-6-3-2-4-7-14)27-19(25)9-5-8-18(24)23-15-10-11-16(21)17(22)12-15/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAKJYFYDDSBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC(=O)CCCC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxo-1-phenylpropan-2-yl 5-[(3,4-dichlorophenyl)amino]-5-oxopentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-methyl-2-oxo-2-phenylethyl 5-[(3,4-dichlorophenyl)amino]-5-oxopentanoate
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1-methyl-2-oxo-2-phenylethyl 5-[(3,4-dichlorophenyl)amino]-5-oxopentanoate
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1-methyl-2-oxo-2-phenylethyl 5-[(3,4-dichlorophenyl)amino]-5-oxopentanoate

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